molecular formula C11H19O2Rb B573244 2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium CAS No. 166439-15-2

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium

Cat. No.: B573244
CAS No.: 166439-15-2
M. Wt: 268.739
InChI Key: RWNZQYDNGOYIAK-CFYXSCKTSA-M
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Description

2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .


Synthesis Analysis

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(TMHD)2) was synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution . Similarly, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) (Ba(TMHD)2) was synthesized, and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .


Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethyl-3,5-heptanedione can be viewed using Java or Javascript .


Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .


Physical and Chemical Properties Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione is a stable, anhydrous reagent. It has a refractive index of n20/D 1.459 (lit.), a boiling point of 72-73 °C/6 mmHg (lit.), and a density of 0.883 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Material Science and Chemical Vapor Deposition : The compound is used in the study of volatile barium beta-diketonate polyether adducts, particularly in metalorganic chemical vapor deposition experiments. It is noted that the 2,2,6,6-tetramethyl-3,5-heptanedionato complex dissociated prior to sublimation during these experiments (Gardiner et al., 1991).

  • Optical and Laser Technology : Rubidium, including its compounds like 2,2,6,6-tetramethyl-3,5-heptanedionato rubidium, is used in applications such as optical and laser technology, electronics, and telecommunications (Ertan, 2017).

  • Crystallography and Structural Analysis : The synthesis and crystal structure analysis of compounds involving rubidium is an area of research, contributing to understanding the arrangement of atoms in such compounds and their physical properties (Hamed et al., 2017).

  • Organic Light-Emitting Diodes (OLEDs) : Research has been conducted on the synthesis and characterization of orange-emitting iridium(III) complexes, which include 2,2,6,6-tetramethyl-3,5-heptanedionato as an ancillary ligand, for application in OLEDs (Hwang et al., 2015).

  • Catalysis in Organic Chemistry : The compound is also used as a catalyst in organic chemistry, particularly in the arylation of heterocycles. Its efficiency and selectivity in these reactions have been studied (Nandurkar et al., 2008).

  • Protein Phasing in Crystallography : Rubidium ions, likely including those from this compound, have been used for protein phasing in crystallography studies. This demonstrates their utility in the structural analysis of proteins (Korolev et al., 2001).

  • Solar Cell Technology : Research in the field of photovoltaics has explored rubidium as an alternative cation in perovskite solar cells, contributing to the optimization of bandgap and increasing the efficiency of these cells (Duong et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. It serves as a substrate for heterocycles .

Properties

IUPAC Name

rubidium(1+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNZQYDNGOYIAK-CFYXSCKTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19O2Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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